(E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate

Description

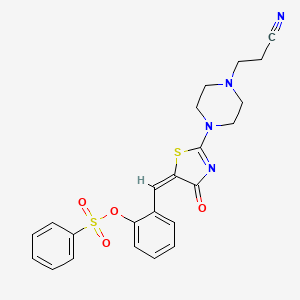

The compound "(E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate" features a thiazol-5(4H)-one core substituted with a piperazine-cyanoethyl moiety and a benzenesulfonate ester group. The thiazole ring is a common pharmacophore in antiviral and anti-inflammatory agents due to its ability to engage in hydrogen bonding and π-π interactions. The benzenesulfonate group enhances solubility and stability, while the cyanoethyl-piperazine side chain may modulate receptor binding and pharmacokinetic properties .

Properties

IUPAC Name |

[2-[(E)-[2-[4-(2-cyanoethyl)piperazin-1-yl]-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S2/c24-11-6-12-26-13-15-27(16-14-26)23-25-22(28)21(32-23)17-18-7-4-5-10-20(18)31-33(29,30)19-8-2-1-3-9-19/h1-5,7-10,17H,6,12-16H2/b21-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJCUYITTABXSK-HEHNFIMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCC#N)C2=NC(=O)/C(=C\C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, particularly in drug development. The structure can be broken down into key components:

- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial and anti-inflammatory properties.

- Piperazine group : Known for its versatility in drug design, contributing to the compound's pharmacological profile.

- Benzenesulfonate : Enhances solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃S |

| Molecular Weight | 374.42 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that compounds similar to (E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate exhibit significant antimicrobial activity. For instance, thiazolidinone derivatives have been shown to inhibit biofilm formation in various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial properties of thiazolidinone derivatives against S. aureus and reported minimum inhibitory concentrations (MICs) ranging from 0.5 µg/mL to 12.5 µg/mL, indicating potent activity . The compound's structural features contribute to its ability to disrupt bacterial cell wall synthesis.

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 2: Cytotoxicity Data

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.3 |

The mechanisms through which (E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in metabolic pathways critical for bacterial survival.

- Induction of Apoptosis : In cancer cells, these compounds may activate intrinsic apoptotic pathways, leading to programmed cell death.

- Biofilm Disruption : By interfering with quorum sensing mechanisms, these compounds can prevent biofilm formation, enhancing their efficacy against resistant bacterial strains .

Scientific Research Applications

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical structure of the compound. Its molecular formula is with a molecular weight of approximately 543.7 g/mol. The compound features a piperazine moiety, which is known for its broad spectrum of biological activities, and a sulfonate group that enhances solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and piperazine derivatives exhibit significant anticancer properties. For instance, the incorporation of the thiazole ring has been shown to enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making such compounds promising candidates for further development as chemotherapeutic agents.

Antimicrobial Properties

Piperazine derivatives are well-documented for their antimicrobial activities. Research has demonstrated that compounds similar to (E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate exhibit antibacterial and antifungal effects. For example, compounds with similar structural characteristics have been tested against various pathogens, showing effective inhibition of growth .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate to various biological targets. These studies are crucial for understanding how the compound interacts at the molecular level with proteins associated with diseases like diabetes and cancer .

QSAR Modeling

Quantitative Structure–Activity Relationship (QSAR) modeling has been utilized to predict the biological activity of new derivatives based on the structure of (E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate. This approach helps in identifying modifications that could enhance efficacy or reduce toxicity .

Fingerprint Detection

The sulfonate group in this compound has been explored for its potential in enhancing fingerprint detection methods. Studies suggest that derivatives can improve adhesion properties on surfaces, making them suitable for developing fingerprint powders that can reveal latent prints without damaging surfaces . This application is particularly valuable in forensic science where non-invasive techniques are preferred.

Comparison with Similar Compounds

Thiazol-5(4H)-one vs. Oxazol-5(4H)-one Derivatives

The thiazole ring in the target compound differs from the oxazole analog reported in Acta Crystallographica Section E (4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one) . Thiazoles incorporate a sulfur atom, which increases electron density and polarizability compared to oxazole’s oxygen atom. This substitution can enhance binding to metal ions (e.g., Mg²⁺ in HIV integrase) or improve metabolic stability .

Piperazine-Cyanoethyl Substituents vs. Piroxicam Analogs

Piroxicam-derived HIV integrase inhibitors (e.g., compounds 13d, 13l, 13m) share a piperazine-like scaffold but lack the cyanoethyl group. These analogs exhibit EC₅₀ values of 20–25 µM and selectivity indices (SI) >26 in anti-HIV assays . The cyanoethyl group in the target compound may enhance lipophilicity or stabilize interactions with hydrophobic pockets in viral enzymes, though direct activity data are unavailable.

Benzenesulfonate Ester vs. Ethyl Benzoate Derivatives

The benzenesulfonate group distinguishes the target compound from ethyl benzoate derivatives (e.g., I-6230, I-6232) reported in Molecules (2011) .

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate?

- Methodology : The synthesis involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (120°C) to form heterocyclic cores, as demonstrated in analogous thiazolidinone and pyrazole derivatives . For the piperazine moiety, alkylation with 2-cyanoethyl groups can be achieved via nucleophilic substitution. Purification typically employs column chromatography and recrystallization.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the thiazol-5(4H)-one at ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methylidene proton at δ ~8.5 ppm for E-configuration) .

- Elemental Analysis (CHNS) : Validates empirical formula with <0.4% deviation .

Q. How can the E-configuration of the methylidene group be experimentally confirmed?

- Methodology : Single-crystal X-ray diffraction is definitive. For example, crystallography studies on analogous (E)-configured thiazole derivatives reveal bond angles and dihedral angles consistent with the E-isomer .

Advanced Research Questions

Q. How can contradictions between elemental analysis and mass spectrometry data be resolved?

- Methodology : Discrepancies often arise from impurities or hydration. Use complementary techniques:

- HPLC-PDA : Quantifies purity and detects byproducts .

- TGA/DSC : Assesses thermal stability and solvent retention .

- High-Resolution MS : Resolves isotopic patterns to confirm molecular ion integrity .

Q. What strategies optimize reaction yields for the thiazol-5(4H)-one core?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate imine formation in hydrazone intermediates .

- Temperature Gradients : Stepwise heating (80°C → 120°C) minimizes side reactions .

Q. How does tautomerism in the thiazol-5(4H)-one ring affect reactivity, and how is it analyzed?

- Methodology : The thiazol-5(4H)-one exists in keto-enol equilibrium. Techniques include:

- UV-Vis Spectroscopy : Monitors tautomeric shifts via λmax changes in different solvents .

- DFT Calculations : Predicts stability of tautomers using Gaussian software (B3LYP/6-31G* basis set) .

Q. What is the impact of the 2-cyanoethyl-piperazine substituent on physicochemical properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.